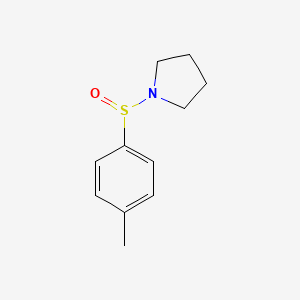
Barium--palladium (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium–palladium (1/1) is an intermetallic compound composed of barium and palladium in a 1:1 ratio. This compound is part of the barium-palladium system, which includes several intermetallic phases. Barium–palladium (1/1) is known for its unique structural and chemical properties, making it of interest in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Barium–palladium (1/1) can be synthesized through various methods, including direct combination of elemental barium and palladium. The reaction typically occurs at high temperatures in an inert atmosphere to prevent oxidation. One common method involves heating a mixture of barium and palladium powders in a vacuum or argon atmosphere until the desired intermetallic compound forms .
Industrial Production Methods
Industrial production of barium–palladium (1/1) often involves electric-arc melting of barium and palladium in an argon medium. This method ensures a high-purity product by minimizing contamination from other elements. The resulting intermetallic compound is then processed into the desired form, such as powders or ingots, for further use .
Análisis De Reacciones Químicas
Types of Reactions
Barium–palladium (1/1) undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form oxides.
Reduction: Can be reduced by hydrogen or other reducing agents.
Substitution: Participates in substitution reactions with other metals or compounds.
Common Reagents and Conditions
Common reagents used in reactions with barium–palladium (1/1) include oxygen, hydrogen, and various acids. Reaction conditions typically involve high temperatures and controlled atmospheres to ensure the desired reaction pathway .
Major Products Formed
The major products formed from reactions involving barium–palladium (1/1) include barium oxide, palladium oxide, and various substituted compounds depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Barium–palladium (1/1) has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of barium–palladium (1/1) involves its ability to interact with various molecular targets and pathways. In catalytic applications, the compound facilitates the activation and transformation of reactants through its unique electronic and structural properties. The presence of both barium and palladium in the compound allows for a synergistic effect, enhancing its catalytic activity and selectivity .
Comparación Con Compuestos Similares
Barium–palladium (1/1) can be compared to other intermetallic compounds, such as:
Barium–palladium (2/1): Another compound in the barium-palladium system with different stoichiometry and properties.
Barium–palladium (5/1): Known for its distinct crystal structure and higher barium content.
Palladium–barium (1/2): A compound with a higher palladium content, exhibiting different chemical and physical properties.
Barium–palladium (1/1) is unique due to its specific 1:1 ratio, which imparts distinct structural and electronic characteristics, making it suitable for a variety of specialized applications .
Propiedades
Número CAS |
55127-37-2 |
|---|---|
Fórmula molecular |
BaPd |
Peso molecular |
243.75 g/mol |
Nombre IUPAC |
barium;palladium |
InChI |
InChI=1S/Ba.Pd |
Clave InChI |
HKNWKTRXBJXGMT-UHFFFAOYSA-N |
SMILES canónico |
[Pd].[Ba] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


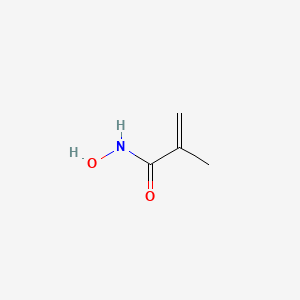

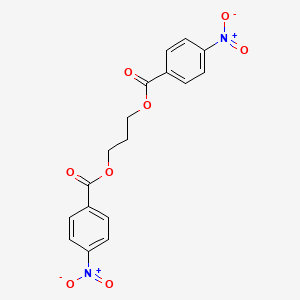


![N-Naphthalen-1-yl-N'-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]urea](/img/structure/B14631723.png)
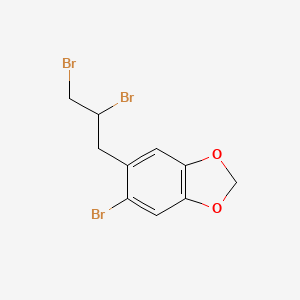
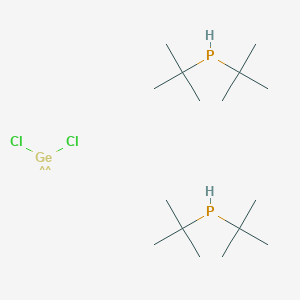

![[4,8-Dimethylnona-3,7-dienoxy(oxido)phosphoryl] phosphate](/img/structure/B14631738.png)
![Ethyl 3-[(2-ethylhexyl)amino]but-2-enoate](/img/structure/B14631739.png)

![N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-prop-2-en-1-ylurea](/img/structure/B14631741.png)
